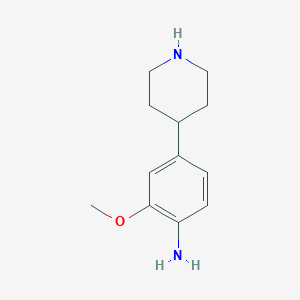

2-(Methyloxy)-4-(4-piperidinyl)aniline

Description

2-(Methyloxy)-4-(4-piperidinyl)aniline (CAS: 113310-52-4) is a substituted aniline derivative featuring a methoxy group at the 2-position and a piperidinyl group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . This compound is structurally classified as a piperidine-containing aniline, a scaffold frequently utilized in medicinal chemistry and organic synthesis. Its applications include serving as a precursor in the synthesis of pharmaceuticals and bioactive molecules, particularly those targeting central nervous system receptors .

Key structural features:

- Methoxy group: Enhances lipophilicity and influences electronic properties.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-methoxy-4-piperidin-4-ylaniline |

InChI |

InChI=1S/C12H18N2O/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 |

InChI Key |

HGOGRIACANKVNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCNCC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The following table highlights analogs with modifications to the methoxy or piperidinyl groups:

Key Structural and Functional Insights

Methoxy Group Impact: The 2-methoxy group in the target compound increases steric hindrance and electron-donating effects compared to non-methoxy analogs like 4-(Piperidin-4-yl)aniline (CAS: 113310-52-4). This modification enhances binding affinity to serotonin receptors in preclinical studies .

Piperidine vs. Piperazine Hybrids :

- Replacement of the piperidinyl group with a 4-methylpiperazinyl-piperidinyl moiety (CAS: 122833-04-9) introduces additional nitrogen atoms, altering basicity and pharmacokinetic profiles. Such hybrids show promise in dopamine D₂/D₃ receptor modulation .

Oxygen Linkers :

- Compounds like 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline (CAS: 358789-72-7) utilize an ether linkage to the piperidine ring, improving metabolic stability compared to direct piperidinyl attachment .

Fluorinated Derivatives :

- Fluorine substitution at the 5-position (CAS: 878155-86-3) enhances blood-brain barrier penetration, making it suitable for neuropharmacological applications .

Preparation Methods

Boronic Ester Intermediate Synthesis

The Royal Society of Chemistry’s protocol (Supporting Information, 2017) employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in Suzuki couplings. For 2-(methoxy)-4-(4-piperidinyl)aniline, this boronic ester couples with 4-bromo-2-methoxyaniline under palladium catalysis.

Key Steps :

-

Coupling :

-

Deprotection : Acidic removal of the tert-butyloxycarbonyl (Boc) group yields free piperidine.

Advantages Over Traditional Methods

-

Regioselectivity : Ensures exclusive coupling at the para position.

-

Functional Group Tolerance : Compatible with nitro and methoxy groups.

Nitro Reduction Pathways

Catalytic Hydrogenation of Nitroarenes

CN113024454A highlights 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline synthesis via nitro reduction. Analogously, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one undergoes hydrogenation to the amine.

Conditions :

Challenges : Over-reduction of the ketone to alcohol is mitigated by controlled H₂ pressure and catalyst poisoning with quinoline.

Chemical Reduction with Fe/HCl

Alternative reductions using iron powder in HCl (Béchamp method) offer cost-effective scaling:

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Q & A

Q. What strategies mitigate solubility challenges during in vitro assays with this compound?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to maintain compound solubility without denaturing proteins .

- Salt Formation : React with HCl to form water-soluble hydrochloride salts .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.